5-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S2/c1-23-14-7-6-12(19)10-13(14)17(21)20-11-18(22,15-4-2-8-24-15)16-5-3-9-25-16/h2-10,22H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWUPIURMCNGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzamide is a synthetic compound with the CAS number 2034589-57-4. Its molecular formula is and it has a molecular weight of 393.9 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antibacterial applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including compounds similar to this compound. For instance, derivatives containing thiophene rings have been shown to inhibit various cancer cell lines through different mechanisms:
- Mechanism of Action : Compounds with thiophene moieties often exhibit inhibition of cell proliferation and induce apoptosis in cancer cells. They may interfere with critical signaling pathways involved in tumor growth and survival.
- Case Study : In vitro studies demonstrated that similar thiophene-based compounds significantly reduced the viability of breast cancer cells and exhibited cytotoxic effects against osteosarcoma and lymphoma cell lines .
Antibacterial Activity
The compound's structure suggests potential antibacterial properties , particularly against Gram-positive bacteria. Research indicates that benzamide derivatives can target bacterial cell division by inhibiting key proteins involved in this process:
- FtsZ Inhibition : Compounds that disrupt FtsZ assembly have shown promise as antibacterial agents by preventing bacterial cytokinesis. This is crucial for the development of novel antibiotics, especially against resistant strains like MRSA .
- Research Findings : A related study found that certain benzamide derivatives exhibited potent antibacterial activity with minimal inhibitory concentrations (MICs) significantly lower than those required for conventional antibiotics .
Summary of Biological Activities
| Activity Type | Mechanism | Cell Lines Tested | Results |
|---|---|---|---|
| Anticancer | Apoptosis induction, signaling pathway interference | Breast cancer, osteosarcoma, lymphoma | Significant reduction in cell viability |
| Antibacterial | FtsZ assembly inhibition | MRSA, E. coli | Potent activity with low MICs |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound:
- Chlorine Substitution : The presence of chlorine at the 5-position on the benzamide ring enhances lipophilicity and may improve binding affinity to target proteins.
- Thiophene Groups : The di(thiophen-2-yl)ethyl substituent is believed to play a significant role in the compound's interaction with biological targets, potentially increasing its efficacy against cancer and bacterial cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Features
Core Benzamide Modifications
- Glibenclamide (Glyburide) : Contains a sulfamoylphenyl-ethyl group instead of the thiophene-hydroxyethyl chain. The sulfonylurea moiety enables binding to SUR1 receptors in pancreatic β-cells .
- 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide () : Lacks thiophene and hydroxyl groups, simplifying the structure. Reduced steric bulk may enhance membrane permeability but limit target specificity .
Thiophene vs. Sulfonylurea Moieties
The di(thiophen-2-yl) group in the target compound increases hydrophobicity compared to glibenclamide’s polar sulfonylurea group. This may enhance blood-brain barrier penetration, as seen in glyburide’s CNS effects .
Physicochemical Properties
Key Observations :
- The di(thiophen) group in the target compound likely reduces water solubility compared to glibenclamide, though the hydroxyl group may partially offset this.
Pharmacological Activity
- Glibenclamide : Binds SUR1 receptors, inhibiting KATP channels to stimulate insulin secretion. Also exhibits neuroprotective effects via TRPM4 modulation .
- Target Compound: Thiophene rings may interact with aromatic residues in ion channels or transporters, but absence of sulfonylurea limits SUR1 affinity. Potential applications in CNS disorders warrant investigation.
- Sulfonamide Derivatives () : Pyrazole and sulfamoyl groups confer activity against bacterial targets, highlighting structural versatility of benzamides .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves:
Core benzamide formation : React 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the acyl chloride, followed by coupling with 2-amino-2,2-di(thiophen-2-yl)ethanol under Schotten-Baumann conditions (e.g., aqueous NaHCO₃, dichloromethane) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to isolate the product.
- Key parameters : Temperature control (<40°C during coupling), pH adjustment (neutral for amide bond stability), and anhydrous solvents to minimize hydrolysis .
Q. How can structural characterization be systematically performed for this compound?
- Analytical workflow :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy singlet at ~3.8 ppm, thiophene protons at 6.5–7.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~445 Da).
- X-ray crystallography : If crystalline, analyze hydrogen-bonding patterns (e.g., hydroxyl-thiophene interactions) to correlate with solubility .
Q. What solvents and conditions stabilize this compound during storage?
- Stability profile :
- Store in amber vials at –20°C under argon to prevent oxidation of thiophene rings.
- Avoid DMSO for long-term storage due to hygroscopicity; use anhydrous acetonitrile or dichloromethane .
Advanced Research Questions
Q. How do stereochemical and electronic properties of the di(thiophen-2-yl) group influence biological activity?
- Experimental design :
- Comparative assays : Synthesize analogs with mono-thiophene or phenyl substitutions. Test against target enzymes (e.g., cytochrome P450 isoforms) via fluorescence polarization.
- Computational modeling : DFT calculations (B3LYP/6-31G*) to map electron density on thiophene sulfur atoms, correlating with binding affinity .
- Data contradiction : If activity varies unexpectedly, assess solvent effects on conformational flexibility (e.g., DMSO vs. ethanol) .
Q. What strategies mitigate byproduct formation during the nucleophilic substitution step?
- Troubleshooting :
- Byproduct analysis : Use HPLC-MS to identify intermediates (e.g., unreacted acyl chloride or hydroxylated derivatives).
- Optimization : Add catalytic DMAP to accelerate coupling; reduce reaction time from 24h to 6h to minimize hydrolysis .
Q. How can in vitro bioactivity assays be designed to evaluate antimicrobial potential?
- Protocol :
MIC determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include DMSO controls (<1% v/v).
Biofilm inhibition : Use crystal violet staining on P. aeruginosa biofilms; compare with nitroxoline (positive control) .
- Data validation : Repeat assays in triplicate; use ANOVA with post-hoc Tukey test (p<0.05) .
Q. What computational tools predict metabolic pathways for this compound?
- Approach :
- In silico metabolism : Use SwissADME or GLORYx to predict Phase I/II modifications (e.g., hydroxylation at C-5 of thiophene).
- Docking studies : AutoDock Vina to simulate interactions with CYP3A4 active site; validate with microsomal stability assays .
Data Analysis & Contradictions
Q. How to resolve discrepancies in reported biological activity across studies?
- Root causes :
- Purity variance : Re-analyze batches via HPLC (>98% purity required).
- Assay conditions : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (18–24h) .
- Meta-analysis : Use PRISMA guidelines to compare datasets; exclude studies using unreliable sources (e.g., BenchChem) .
Q. Why do solubility profiles vary in polar vs. non-polar solvents?
- Mechanistic insight :
- The hydroxyethyl group enhances water solubility (~2.1 mg/mL at pH 7.4), while thiophene rings reduce it in non-polar solvents.
- Solubility optimization : Use co-solvents (e.g., PEG-400) or β-cyclodextrin inclusion complexes .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
